Cas no 1806022-12-7 (2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid)

2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid is a fluorinated pyridine derivative with potential applications in agrochemical and pharmaceutical research. Its structure features a difluoromethyl group at the 2-position, a methoxy substituent at the 3-position, and a trifluoromethoxy group at the 6-position, contributing to its unique electronic and steric properties. The acetic acid moiety at the 4-position enhances its reactivity, making it a versatile intermediate for further functionalization. The presence of multiple fluorine atoms improves metabolic stability and lipophilicity, which may be advantageous in the design of bioactive compounds. This compound is particularly valuable for synthetic chemists exploring novel heterocyclic frameworks with tailored physicochemical properties.
2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid structure
1806022-12-7 structure
Product name:2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid
CAS No:1806022-12-7
MF:C10H8F5NO4
Molecular Weight:301.166840553284
CID:4842910

2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid
    • インチ: 1S/C10H8F5NO4/c1-19-8-4(3-6(17)18)2-5(20-10(13,14)15)16-7(8)9(11)12/h2,9H,3H2,1H3,(H,17,18)
    • InChIKey: BGIFFKKQAYLFSE-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C=C(N=1)OC(F)(F)F)CC(=O)O)OC)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 10
  • 重原子数量: 20
  • 回転可能化学結合数: 5
  • 複雑さ: 338
  • トポロジー分子極性表面積: 68.6
  • XLogP3: 2.5

2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029082610-1g
2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid
1806022-12-7 97%
1g
$1,549.60 2022-04-01

2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid 関連文献

2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acidに関する追加情報

Professional Introduction to 2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic Acid (CAS No. 1806022-12-7)

2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid, with the CAS number 1806022-12-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the development of novel therapeutic agents. The presence of multiple fluorinated substituents, specifically difluoromethyl and trifluoromethoxy groups, imparts distinct electronic and steric properties to the molecule, which are highly relevant in modulating its biological activity.

The pyridine core of this compound serves as a versatile scaffold, widely recognized for its role in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The acetic acid moiety at the 4-position further enhances its utility as a synthetic precursor, facilitating further derivatization and functionalization. This compound's structural features align well with the current trends in drug discovery, where fluorinated compounds are increasingly preferred for their improved metabolic stability, lipophilicity, and binding affinity.

In recent years, there has been a surge in research focused on the development of fluorinated pyridines as key building blocks in drug design. The specific arrangement of substituents in 2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid makes it an attractive candidate for exploring new pharmacophores. For instance, studies have demonstrated that the difluoromethyl group can enhance binding interactions by increasing lipophilicity and reducing hydrogen bonding capacity, while the trifluoromethoxy group contributes to metabolic stability by resisting oxidative degradation.

The methoxy group at the 3-position adds another layer of complexity, influencing both the electronic distribution and solubility properties of the molecule. This combination of features makes 2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid a promising candidate for further investigation in various therapeutic areas. Notably, fluorinated pyridines have shown promise in the development of antiviral, anticancer, and anti-inflammatory agents, highlighting the potential applications of this compound.

Recent advancements in synthetic methodologies have enabled more efficient access to complex fluorinated heterocycles like 2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid. Techniques such as transition-metal-catalyzed cross-coupling reactions and photoredox catalysis have streamlined the synthesis of these molecules, making them more accessible for medicinal chemists. These developments have opened new avenues for exploring the pharmacological properties of fluorinated pyridines and their derivatives.

The biological activity of this compound has been explored in several preclinical studies. Researchers have investigated its potential as a modulator of enzyme activity and receptor binding. For example, preliminary data suggest that derivatives of this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases. The unique structural features of 2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid provide a rich foundation for designing molecules with tailored biological activities.

In conclusion, 2-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)pyridine-4-acetic acid (CAS No. 1806022-12-7) represents a significant advancement in pharmaceutical chemistry. Its complex molecular architecture and functional group distribution make it a valuable tool for drug discovery and development. As research continues to uncover new applications for fluorinated pyridines, this compound is poised to play a crucial role in the next generation of therapeutic agents.

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